molecular formula C10H9IO3 B8544809 (2R)-6-Iodo-2-chromanecarboxylic acid

(2R)-6-Iodo-2-chromanecarboxylic acid

Cat. No.: B8544809
M. Wt: 304.08 g/mol
InChI Key: KUUOJGIUGRFQCR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-6-Iodo-2-chromanecarboxylic acid is a chiral chromane derivative featuring a carboxylic acid group at the 2-position and an iodine substituent at the 6-position of the benzopyran ring. Its stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, particularly in enzyme inhibition or receptor binding studies.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

(2R)-6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1

InChI Key

KUUOJGIUGRFQCR-SECBINFHSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)I)O[C@H]1C(=O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chromanecarboxylic Acid Derivatives

Chromane-based carboxylic acids are widely studied for their antioxidant, anti-inflammatory, and enzyme-modulating properties. Below is a comparison of key analogs:

Compound Name Substituent(s) Biological Activity/Application Key Differences from (2R)-6-Iodo Derivative
6-Chloro-2-chromanecarboxylic acid Chlorine at 6-position Antimicrobial activity; enzyme inhibition Iodine’s larger atomic radius enhances steric hindrance and potential radioimaging utility .
6-Methyl-2-chromanecarboxylic acid Methyl at 6-position Antioxidant properties Methyl group lacks halogen’s electronegativity, reducing electrophilic reactivity .
(2R)-Aziridine-2-carboxylic acid derivatives Aziridine ring at 2-position Covalent modifiers in peptide synthesis Aziridine’s strained ring enables nucleophilic attack, unlike the stable chromane backbone .

Halogenated Carboxylic Acids

Halogenation significantly alters physicochemical properties. For example:

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): This pyrimidine derivative lacks the chromane scaffold but shares a halogen-carboxylic acid motif.
  • Iodinated aromatic acids (e.g., iodotyrosine): The iodine atom in (2R)-6-iodo-2-chromanecarboxylic acid may confer similar stability in radiolabeling applications, though its chromane backbone offers distinct pharmacokinetic properties .

Bicyclic Carboxylic Acids

Compounds like cephalosporin derivatives (e.g., pharmacopeial standards in PF 43(1)) share bicyclic frameworks but differ in functional groups and biological targets. For instance, cephalosporins feature β-lactam rings for antibiotic activity, whereas the chromane system in this compound is non-β-lactam and may target non-bacterial pathways .

Research Findings and Limitations

  • Synthetic Challenges : The introduction of iodine at the 6-position requires careful control of reaction conditions to avoid ring dehalogenation, a problem less prevalent in chloro or methyl analogs .
  • Biological Potential: While (2R)-aziridine-2-carboxylic acid derivatives are validated as peptide modifiers , the (2R)-6-iodo compound’s bioactivity remains underexplored, likely due to synthetic accessibility hurdles.
  • Structural Advantages : The iodine atom’s polarizability could enhance binding affinity in enzyme active sites compared to smaller halogens, though this hypothesis requires experimental validation.

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